Malonyl-L-carnitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

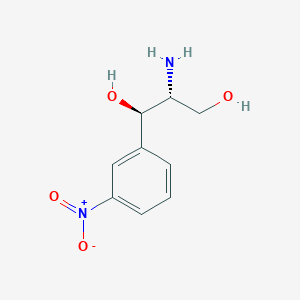

Malonyl-L-carnitine is a metabolite that accumulates with specific disruption of fatty-acid oxidation caused by impaired entry of long-chain acylcarnitine esters into the mitochondria . It has a molecular formula of C10H17NO6 .

Synthesis Analysis

The synthesis of this compound involves the enzyme carnitine palmitoyltransferase I (CPT1). This enzyme regulates fatty acid oxidation and facilitates adaptation to the environment, both in health and in disease, including cancer .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H17NO6. It has an average mass of 247.245 Da and a monoisotopic mass of 247.105591 Da .Chemical Reactions Analysis

Malonyl-CoA, a substrate of fatty acid synthesis, is also an inhibitor of fatty acid oxidation. This dual role makes it a key regulator in the metabolism of fatty acids .Wirkmechanismus

Zukünftige Richtungen

Research on Malonyl-L-carnitine and related compounds is ongoing. For instance, studies are exploring the role of malonyl-CoA in the hypothalamus as a regulator of food intake . Additionally, the role of carnitine in cell metabolism is being investigated, which could provide further insights into the functions and potential applications of this compound .

Eigenschaften

CAS-Nummer |

910825-21-7 |

|---|---|

Molekularformel |

C10H17NO6 |

Molekulargewicht |

247.24 g/mol |

IUPAC-Name |

(3R)-3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15)/t7-/m1/s1 |

InChI-Schlüssel |

ZGNBLKBZJBJFDG-SSDOTTSWSA-N |

Isomerische SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CC(=O)O |

Kanonische SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)

![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)

![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)